![molecular formula C11H9BrN2 B1445354 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile CAS No. 1221448-62-9](/img/structure/B1445354.png)
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Overview
Description
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family of heterocyclic organic compounds . It has a molecular formula of C11H9BrN2 and a molecular weight of 249.11 .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile consists of a bromine atom attached to the 5th carbon of the indole ring, two methyl groups attached to the 1st and 3rd carbon of the indole ring, and a carbonitrile group attached to the 7th carbon of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile were not found in the search results, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile has a predicted boiling point of 374.4±37.0 °C and a predicted density of 1.45±0.1 g/cm3 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .
Biologically Active Compounds
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body . They show various biologically vital properties .
Anticorrosion, Antimicrobial, and Antioxidant Attributes
The compound “5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile” has been synthesized and characterized for its anticorrosion, antimicrobial, and antioxidant attributes . This opens up potential applications, potentially bridging biomedical therapeutics and industrial applications .
Anticancer Agents
Indole derivatives, including “5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile”, have been designed and synthesized as new and potent anticancer agents . These compounds can improve cancer treatments .
Versatile Building Blocks in Synthesis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are substrates for asymmetric dearomatisation and polymers and composite materials with energy storage and biomedical applications .
Rapid Generation of Trisubstituted Indole Libraries
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This approach allows for the rapid generation of trisubstituted indole libraries .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the therapeutic potential of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile and other indole derivatives.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level that can affect the function of the target, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely to be diverse .
properties
IUPAC Name |
5-bromo-1,3-dimethylindole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-7-6-14(2)11-8(5-13)3-9(12)4-10(7)11/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYIODDQHINSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)Br)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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